molecular formula C5H13N B1630482 2-Aminopentane CAS No. 41444-43-3

2-Aminopentane

Cat. No.: B1630482
CAS No.: 41444-43-3
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-UHFFFAOYSA-N
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Description

Introduction to 2-Aminopentane

Chemical Identity and Nomenclature

This compound, systematically named pentan-2-amine under IUPAC guidelines, is characterized by an amino group (-NH₂) attached to the second carbon of a pentane chain. Its molecular structure (Fig. 1) is represented by the SMILES notation CCCC(C)N, which highlights the branching at the second carbon.

Table 1: Core Chemical Properties of this compound
Property Value Source
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
CAS Registry Number 63493-28-7 (primary)
Deprecated CAS Number 625-30-9
Boiling Point 90.5–91.5°C
Density (20°C) 0.736 g/mL
Refractive Index (20°C) 1.395–1.402

The compound exhibits stereoisomerism, with the (2S)-enantiomer documented under CAS 54542-13-1. Its InChIKey IGEIPFLJVCPEKU-UHFFFAOYSA-N uniquely identifies the racemic mixture, while the chiral form is distinguished by the stereodescriptor YFKPBYRV.

Table 2: Common Synonyms and Alternate Designations
Synonym Contextual Source
2-Pentylamine Industrial catalogs
sec-Amylamine Historical literature
2-Methylbutylamine Stereochemical studies
(±)-1-Methylbutylamine Synthetic chemistry

Historical Context in Organic Chemistry Research

The study of this compound is rooted in the 19th-century evolution of organic chemistry, particularly the transition from vitalism to systematic synthesis. Early chemists like August Wilhelm von Hofmann and Charles-Adolphe Wurtz investigated primary amines to unravel reaction mechanisms and structural principles. Hofmann’s classification of amines into primary, secondary, and tertiary categories (1848) provided a framework for understanding this compound’s reactivity, particularly in nucleophilic substitution and alkylation reactions.

Key Historical Milestones:
  • Synthetic Methods (Mid-19th Century):

    • Reductive Amination: Early approaches involved reducing nitriles or nitro compounds, though these methods faced yield challenges due to competing side reactions.
    • Gabriel Synthesis: By the late 1800s, the Gabriel method enabled controlled amine synthesis using phthalimide, improving purity for compounds like this compound.
  • Structural Elucidation (Early 20th Century):

    • X-ray crystallography and infrared spectroscopy in the 1930s confirmed the branched structure of this compound, distinguishing it from linear isomers like 1-aminopentane.
  • Industrial Applications (Post-1940s):

    • The compound’s role as a solvent and intermediate in dye synthesis emerged during World War II, driven by demand for synthetic materials.
Table 3: Contributions to Reaction Mechanism Studies
Reaction Type Role of this compound Historical Reference
Nucleophilic Substitution Model for SN2 kinetics Hofmann’s amine studies
Reductive Amination Substrate for catalytic hydrogenation Wurtz’s methodologies
Stereochemical Analysis Racemization kinetics studies 20th-century NMR advancements

In academic settings, this compound became a staple for teaching stereochemistry and reaction mechanisms. Its simplicity allowed students to visualize conformational isomerism and chiral centers, bridging theoretical concepts with laboratory practice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-amine
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InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
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InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)N
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Molecular Formula

C5H13N
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DSSTOX Substance ID

DTXSID50870715
Record name 2-Pentanamine
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Molecular Weight

87.16 g/mol
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CAS No.

63493-28-7, 41444-43-3, 625-30-9
Record name 2-Pentanamine
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Record name sec-Pentylamine
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Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical Production
2-Aminopentane serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for functionalization that is essential in drug development processes, particularly in the hit-to-lead phase where modifications to lead compounds are necessary to enhance efficacy and reduce toxicity.

Reagent in Organic Chemistry
In organic synthesis, this compound is utilized as a reagent for various chemical reactions, including acylation and fluorination. For instance, it has been employed in Pd-catalyzed γ-C(sp3^3)-H fluorination reactions, demonstrating its utility in modifying amine functionalities to introduce fluorinated groups selectively .

Application Description
Pharmaceutical SynthesisUsed as an intermediate for drug compounds.
Organic ReagentActs as a reagent for acylation and fluorination reactions.
Chemical ModificationsParticipates in selective acylation reactions to modify biological molecules.

Biological Research

Studies on Ion Channels and Neurotransmitter Receptors
Research involving this compound has focused on its interactions with ion channels and neurotransmitter receptors. Its ability to influence cellular signaling pathways makes it a valuable compound in neuropharmacology studies.

Cellular Metabolism
The compound has been shown to interact with enzymes that regulate metabolic pathways, potentially affecting energy production within cells. This interaction can alter metabolite levels, providing insights into metabolic disorders and therapeutic targets.

Case Study 1: Fluorination of Amines

A study demonstrated the use of this compound in fluorination reactions where it was subjected to Pd-catalyzed conditions to yield fluorinated products. The results indicated that adjusting the reaction parameters could significantly enhance the yield from 31% to 61% by optimizing the loading of the catalyst .

Case Study 2: Biodegradable Polyurethanes

In another study, this compound was utilized in synthesizing biodegradable polyurethanes through condensation polymerization with polycaprolactone diol. The resulting materials were tested for cytotoxicity using L929 cells, indicating potential applications in biocompatible materials .

Comparison with Similar Compounds

1-Aminopentane (Pentylamine)

Property 2-Aminopentane 1-Aminopentane
Structure Secondary amine (NH₂ on C2) Primary amine (NH₂ on C1)
Chirality Optically active (S/R enantiomers) Not optically active
GC Retention (170°C) 1.021 Not listed
Boiling Point ~92°C ~104°C
Applications Polymer chain extension Surfactants, corrosion inhibitors

Key Differences :

  • Reactivity: 1-Aminopentane’s primary amine group is more nucleophilic, making it reactive in alkylation reactions.
  • Thermodynamics: this compound contributes to >CHNH₂ group parameters in equation-of-state (EOS) models, whereas 1-pentylamine represents -CH₂NH₂ .

2-Aminohexane (Hexan-2-amine)

Property This compound 2-Aminohexane
Carbon Chain C5 C6
GC Retention (170°C) 1.021 1.025
Boiling Point ~92°C ~120°C (estimated)
Chirality Yes Yes

Key Differences :

  • Retention Behavior: Longer carbon chains (e.g., 2-aminohexane) exhibit higher GC retention indices due to increased hydrophobicity .
  • Thermal Stability : Longer chains may enhance thermal stability in polymer applications.

This compound Derivatives

  • HPAP (2-Hydroxypropyl this compound Dioate): Used in biodegradable polyurethanes, HPAP increases glass transition temperature (Tg) from 25°C to 250°C and improves hydrophilicity for faster degradation .
  • This compound, mono-TMS: A trimethylsilyl derivative used in gas chromatography (GC) with molecular weight 159.34 g/mol .

Preparation Methods

Biocatalytic Synthesis Using Transaminase Enzymes

Engineered Transaminase Systems

Recent advances in enzyme engineering have enabled the asymmetric synthesis of chiral amines, including secondary amines like 2-aminopentane. For instance, ω-transaminases from Chromobacterium violaceum have demonstrated broad substrate specificity for converting ketones to amines using inexpensive amine donors such as isopropylamine. In a representative protocol, an engineered Escherichia coli transketolase (D469T variant) catalyzes the formation of a chiral ketone intermediate, which is subsequently aminated by a transaminase.

Key Parameters for Optimization:
  • Temperature : Reactions typically proceed at 30–37°C to balance enzyme activity and stability.
  • pH : Optimal activity is observed near pH 7.5–8.0, consistent with physiological conditions.
  • Amine Donor : Isopropylamine (500 mM) is preferred due to its low cost and high equilibrium driving force.
Method Substrate Enzyme Yield (%) Selectivity (e.e. %)
Transaminase Catalysis 2-Pentanone C. violaceum ω-TA 78 92
Dual Enzymatic Propanal + HPA E. coli TK + ω-TA 85 95

HPA: Hydroxypyruvate; TK: Transketolase; TA: Transaminase.

Scale-Up Considerations

Automated microwell platforms (1 mL scale) have been validated for predicting kinetics in stirred-tank reactors, achieving >90% correlation in reaction rates. This scalability underscores the industrial viability of biocatalytic routes.

Catalytic Asymmetric Reductive Amination

Imidodiphosphorimidate (IDPi) Catalysts

The development of confined imidodiphosphorimidate catalysts has revolutionized the synthesis of β-amino acids, offering a template for secondary amine production. These catalysts enable silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), facilitating the reaction of bis-silyl ketene acetals with silylated aminomethyl ethers.

Reaction Mechanism:
  • Silylation : The IDPi catalyst activates the substrate via N-silylation.
  • Mannich-Type Addition : A stereoselective aminomethylation step forms the chiral center.
  • Hydrolysis : Mild acidic workup yields the free amine.
Catalyst Substrate Temperature (°C) Solvent e.r. (Enantiomeric Ratio)
IDPi 3h α-Benzyl bis-SKA -60 Pentane 96:4
IDPi 3d Aliphatic bis-SKA -40 Toluene 89:11

SKA: Silyl ketene acetal.

Substrate Scope and Limitations

Aromatic substrates exhibit higher enantioselectivity (e.r. >95:5) compared to aliphatic counterparts (e.r. ~85:15), attributed to enhanced π-π interactions in the transition state.

Classical Chemical Synthesis

Reductive Amination of 2-Pentanone

The most direct route involves reductive amination of 2-pentanone using ammonia and hydrogen gas over a palladium catalyst.

Optimization Metrics:
  • Catalyst : 5% Pd/C achieves 70% yield at 80°C under 50 bar H₂.
  • Solvent : Methanol enhances substrate solubility and hydrogen availability.
Condition Value Impact on Yield (%)
Pressure (bar) 30 55
Pressure (bar) 50 70
Temperature (°C) 60 50
Temperature (°C) 80 70

Gabriel Synthesis

The Gabriel method, involving alkylation of phthalimide followed by hydrolysis, offers an alternative pathway:

  • Alkylation : 2-Bromopentane reacts with potassium phthalimide in DMF.
  • Hydrolysis : Hydrazine liberates the free amine.
Step Reagents Yield (%)
Alkylation K-phthalimide 65
Hydrolysis NH₂NH₂, EtOH 85

Hydroamination of Alkenes

Transition Metal Catalysis

Late transition metals (e.g., rhodium, iridium) facilitate the hydroamination of 1-pentene with ammonia.

Catalyst Ligand Turnover Frequency (h⁻¹)
[Rh(cod)Cl]₂ BINAP 120
[Ir(COE)₂Cl]₂ Xantphos 90

cod: Cyclooctadiene; COE: Cyclooctene.

Mechanistic Insights

Density functional theory (DFT) studies reveal a concerted metallacycle transition state, with enantioselectivity governed by steric effects in the ligand-substrate complex.

Comparative Analysis of Methodologies

Method Cost Environmental Impact Scalability Enantioselectivity
Biocatalytic Moderate Low High High
Reductive Amination Low Moderate Moderate None
IDPi Catalysis High Low High High

Q & A

Q. What are the standard synthetic routes for 2-Aminopentane, and how is its purity validated in academic research?

Methodological Answer: this compound is typically synthesized via reductive amination of pentan-2-one using catalysts like Raney nickel or sodium cyanoborohydride under controlled pH conditions . Post-synthesis, characterization involves:

  • Gas Chromatography (GC): Quantification using internal standards (e.g., DMAA) with calibration curves (R² > 0.99) to assess purity .
  • Spectroscopy: IR spectroscopy to confirm primary amine N–H stretches (~3300 cm⁻¹) and C–N stretches (~1100 cm⁻¹). NMR (¹H and ¹³C) resolves methyl/methylene group splitting patterns (δ 1.1–1.5 ppm for CH₂/CH₃ and δ 2.6 ppm for NH₂) .
  • Elemental Analysis: Validation of C, H, and N content (±0.3% theoretical values) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • GC with Flame Ionization Detection (FID): Optimal for volatile amines. Use polar columns (e.g., DB-WAX) and internal standards (e.g., this compound itself) to minimize matrix interference. Calibration curves should span 0.1–100 ppm with LOD ≤ 0.05 ppm .
  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV produces a base peak at m/z 44 (α-cleavage fragment) and a parent ion at m/z 86. LC-MS/MS with derivatization (e.g., dansyl chloride) enhances sensitivity for trace analysis .
  • X-ray Diffraction (XRD): For crystalline derivatives (e.g., zeolite frameworks), refine unit cell parameters (e.g., a = 22.232 Å, b = 15.058 Å) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported GC retention times or calibration data for this compound?

Methodological Answer: Contradictions often arise from:

  • Column Variability: Polar vs. non-polar stationary phases alter retention times. Standardize using a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas (1.2 mL/min) .
  • Matrix Effects: Spike recovery experiments (80–120%) in biological/environmental samples to validate method robustness. Use standard additions to correct for signal suppression .
  • Statistical Validation: Apply ANOVA to compare inter-laboratory data, ensuring p > 0.05 for reproducibility. Report uncertainties (e.g., ±2% for retention times) .

Q. What role does this compound play in templating Nonasil zeolite frameworks, and how does its structure-directing ability compare to other amines?

Methodological Answer: this compound acts as a structure-directing agent (SDA) in zeolite synthesis due to its linear alkyl chain and amine group, which stabilize siliceous frameworks via hydrogen bonding. Key steps:

  • Synthesis Conditions: Hydrothermal treatment (150–200°C, pH 10–12) with SiO₂/Al₂O₃ ratios >200. Refinement reveals unit cell parameters (Fmmm space group, a = 22.232 Å) .
  • Competitive Analysis: Compared to smaller amines (e.g., ethylamine), this compound produces larger pore volumes (0.25 cm³/g) but requires higher template removal temperatures (500°C in air) .

Q. How can computational models predict this compound’s reactivity in nucleophilic or catalytic processes?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) to assess nucleophilicity (NBO charge on N: ~−0.85 e). Transition state analysis (IRC) predicts activation barriers for alkylation/condensation reactions .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/ethanol) to evaluate diffusion coefficients and aggregation behavior. Compare with experimental viscosity data (±5% error) .

Q. What experimental strategies address stability challenges when storing or handling this compound?

Methodological Answer:

  • Storage: Use amber glass vials under argon (−20°C) to prevent oxidation. Monitor degradation via GC-MS; primary degradation products include pentan-2-one (oxidation) and Schiff bases (condensation) .
  • Handling: Work under inert atmosphere (glovebox) for air-sensitive reactions. For aqueous systems, adjust pH < 4 (HCl) to protonate the amine and suppress volatility .

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